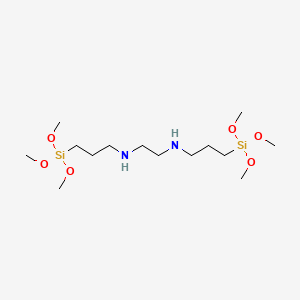

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Description

The exact mass of the compound N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGIOLNCNORPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H36N2O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044977 | |

| Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to light yellow liquid with a mild ammoniacal odor; [Gelest MSDS] | |

| Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68845-16-9 | |

| Record name | N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68845-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068845169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30W02J1HAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine chemical properties

Advanced Surface Functionalization & Bio-Interface Engineering [1][2]

Executive Summary: The Dipodal Advantage

In the landscape of organosilanes, N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (CAS 68845-16-9) represents a distinct class of "dipodal" (two-footed) silanes. Unlike conventional monopodal silanes (e.g., APTES) that anchor via a single silicon atom, this molecule bridges the interface with two trimethoxysilyl groups connected by a flexible ethylenediamine core.

Why this matters for Drug Development: For researchers working with Mesoporous Silica Nanoparticles (MSNs) or implantable biomaterials , hydrolytic stability is the primary failure mode of surface coatings. Monopodal silanes often detach in physiological saline or acidic buffers. The dipodal architecture of bis-amino silane creates a hyper-crosslinked siloxane network that is estimated to be up to 10,000x more resistant to hydrolysis than conventional analogs [1].[3] This guide details the physicochemical profile, mechanistic dynamics, and validated protocols for deploying this molecule in high-fidelity surface engineering.

Molecular Architecture & Physicochemical Profile

The molecule consists of a secondary diamine core flanked by two propyl-trimethoxysilane arms. This symmetry allows it to act as a crosslinker within the silane layer itself, rather than just a linear brush.

Table 1: Key Chemical Constants

| Property | Value | Relevance |

| CAS Number | 68845-16-9 | Specific identifier for procurement. |

| Molecular Weight | 384.62 g/mol | Critical for calculating monolayer coverage (approx. 3-4 µmol/m²). |

| Structure | Dipodal (Bis-Silane) | Provides 6 potential methoxy hydrolysis sites for anchoring. |

| Density | 1.05 g/mL | Used for volumetric dosing in synthesis. |

| Flash Point | >110 °C | High thermal stability for elevated curing protocols. |

| Hydrolytic Byproduct | Methanol | Toxicity consideration; requires thorough washing for bio-applications. |

| pKa (Amine) | ~10.0 (Secondary) | Determines surface charge (zeta potential) at physiological pH. |

Mechanistic Dynamics: Dipodal Anchoring

The superior stability of this silane stems from the Chelate Effect and Network Interlocking . While a monopodal silane forms up to 3 siloxane bonds (Si-O-Si), the bis-amino silane can theoretically form up to 6. Even if one "foot" hydrolyzes and detaches, the molecule remains tethered by the second "foot," allowing the bond to reform rather than desorbing into the bulk phase.

Diagram 1: Dipodal vs. Monopodal Surface Dynamics

Caption: Comparison of hydrolytic failure in monopodal silanes versus the "self-healing" tethering of dipodal silanes.

Application in Bio-Interface Engineering

4.1. Mesoporous Silica Nanoparticles (MSNs)

In drug delivery, MSNs are functionalized with bis-amino silane to create a positive surface charge (Zeta potential > +30 mV). This charge is critical for:

-

Cellular Uptake: Positively charged particles interact favorably with negatively charged cell membranes.

-

Gatekeeping: The secondary amines can be conjugated to pH-sensitive caps (e.g., carboxylic acid-modified cyclodextrins) to release cargo only within the acidic environment of a lysosome [2].

4.2. Protein Corona Modulation

The ethylenediamine core provides a specific hydrophilicity profile that influences the adsorption of serum proteins (the "protein corona"). Research suggests that bis-amino functionalized surfaces recruit specific dysopsonins (proteins that repel immune cells), potentially increasing the circulation time of nanoparticles in the bloodstream [3].

Experimental Protocol: Anhydrous Grafting

Scientific Rationale: While aqueous silanization is possible, it promotes uncontrolled bulk polymerization, leading to messy "clumps" rather than a pristine monolayer. For high-precision drug delivery vehicles, anhydrous toluene reflux is the gold standard. It ensures hydrolysis only occurs at the surface (using surface-bound water), resulting in a dense, ordered coating.

Diagram 2: High-Fidelity Silanization Workflow

Caption: Anhydrous grafting workflow to ensure monolayer formation and prevent bulk polymerization.

Detailed Methodology:

-

Substrate Activation:

-

Dehydration (Crucial Step):

-

Dry the substrate under vacuum at 110°C for 2 hours.

-

Why: Removes physisorbed water that causes silane polymerization before it reaches the surface.

-

-

Reaction:

-

Prepare a 1% (v/v) solution of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine in anhydrous Toluene.

-

Immerse substrate (or suspend nanoparticles).

-

Reflux at 80°C for 4–12 hours under Nitrogen atmosphere.

-

Note: The secondary amines catalyze the reaction, often removing the need for external base catalysts.

-

-

Washing:

-

Wash sequentially with Toluene

Ethanol -

Why: Removes non-covalently bound oligomers.

-

-

Curing:

Characterization & Validation

To ensure the protocol succeeded, use this self-validating triad:

| Method | Expected Signal | Interpretation |

| FTIR Spectroscopy | Peaks at ~2930 cm⁻¹ (C-H) and ~1560 cm⁻¹ (N-H bending). | Confirms presence of the organic backbone.[6] |

| Zeta Potential | Shift from negative (SiO2 ~ -30mV) to positive (> +20mV). | Confirms surface amine exposure. |

| Ninhydrin Test | Appearance of Rhemann's Purple color. | Qualitative confirmation of reactive amines (rapid field test). |

| TGA (Thermogravimetric) | Mass loss between 200°C–600°C. | Quantifies grafting density (typically 10–15% wt loss for MSNs). |

References

-

Gelest, Inc. (2015).[7] Dipodal Silanes: Enhanced Hydrolytic Stability. Gelest Technical Brochure. Link

-

National Institutes of Health (NIH). (2021). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. PubMed Central. Link

-

MDPI. (2021). Surface Functionalization Utilizing Mesoporous Silica Nanoparticles for Enhanced Sensing. Sensors. Link

-

PubChem. (2025).[8] N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine Compound Summary. National Library of Medicine.[8] Link

-

BenchChem. (2024). N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine Applications. Link

Sources

- 1. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 2. N,N’-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95% - Gelest, Inc. [gelest.com]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. mdpi.com [mdpi.com]

- 5. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | 68845-16-9 | Benchchem [benchchem.com]

- 7. gelest.com [gelest.com]

- 8. N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | C14H36N2O6Si2 | CID 111651 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (CAS: 68845-16-9)

This guide provides a comprehensive technical overview of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, a diamine-functional dipodal silane. It is intended for researchers, scientists, and drug development professionals who are leveraging advanced materials for surface modification, composite formulation, and biomedical applications. We will delve into its fundamental chemical properties, mechanism of action, and field-proven applications, supported by detailed experimental protocols.

Core Molecular Identity and Physicochemical Properties

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, hereafter referred to as BTSE, is a versatile organosilane coupling agent. Its unique structure, featuring a central ethylenediamine backbone flanked by two propyl-trimethoxysilyl groups, allows it to act as a molecular bridge between inorganic and organic materials.[1][2] This dual functionality is the cornerstone of its utility in a wide array of scientific and industrial applications.[2]

The IUPAC designation for this compound is N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine.[3] Its structure is a key determinant of its reactivity, combining the crosslinking capabilities of silanes with the reactivity of its amine groups.[3]

Table 1: Physicochemical Properties of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

| Property | Value | Source |

| CAS Number | 68845-16-9 | [3][4] |

| Molecular Formula | C₁₄H₃₆N₂O₆Si₂ | [5][6] |

| Molecular Weight | 384.62 g/mol | [5][6][7] |

| Appearance | Clear to light yellow liquid | [6][7] |

| Density | 1.050 g/mL at 25 °C | [5] |

| Refractive Index | 1.4428 at 20 °C | [5] |

| Flash Point | >110 °C | [5] |

| Purity | Typically ≥95% | [5][6] |

The Self-Validating Mechanism: Hydrolysis and Condensation

The efficacy of BTSE as a coupling agent is rooted in the chemistry of its trimethoxysilyl groups. This process is a self-validating system; successful application inherently relies on the completion of these reaction steps, which can be verified through various surface analysis techniques.

The mechanism involves a four-step process:[8]

-

Hydrolysis: The trimethoxysilyl groups readily hydrolyze in the presence of water (even atmospheric moisture) to form reactive silanol (Si-OH) groups.[3][8] Methanol is evolved as a byproduct.[7]

-

Condensation: These silanol groups can then condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of an oligomeric or cross-linked network.[3][8]

-

Hydrogen Bonding: The silanol-rich oligomers hydrogen bond with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides.[8]

-

Covalent Bond Formation: Upon drying or curing, a covalent linkage is formed between the silane and the substrate, with the loss of water, creating a durable interface.[8]

This robust, multi-stage reaction cascade ensures a strong and stable bond between dissimilar materials.

Caption: Reaction cascade of BTSE from hydrolysis to covalent surface bonding.

Field-Proven Applications in Research and Development

The dual nature of BTSE makes it a powerful tool in various R&D sectors. The amine groups in the ethylenediamine linker can interact with a wide range of functional groups, further enhancing its versatility as a surface modifier.[3]

Advanced Composite Materials and Adhesion Promotion

A primary application of BTSE is as a coupling agent in composite materials, where it significantly enhances the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices.[3] This improved interfacial bonding translates to superior mechanical properties, such as tensile strength and impact resistance.[3] It is also used in coatings and sealants to improve durability and weather resistance.[3]

Surface Modification and Functionalization

BTSE is extensively used to modify the surfaces of materials to alter their properties. For instance, it can be used to functionalize nanoparticles for improved dispersion in polymer matrices or to prepare hybrid silica membranes with enhanced selectivity and thermal stability.[1][9] This surface modification is critical in fields ranging from materials science to analytical chemistry, where it can be used to alter chromatographic materials for better separation efficiency.[10]

Biomedical and Drug Development Applications

The biocompatibility and reactive nature of BTSE have opened avenues in the biomedical field. Its ability to form stable bonds with biomolecules like proteins and enzymes makes it a candidate for modifying surfaces to enhance their interaction with biological systems.[3] While research is ongoing, potential applications include the functionalization of nanoparticles for targeted drug delivery, the creation of biocompatible coatings for medical devices, and the development of novel biosensors.[5][10] It's important to note that the biological activity of BTSE can be dose-dependent, with low concentrations potentially promoting cell growth and higher doses exhibiting cytotoxic effects.[3]

Caption: BTSE as a molecular bridge between inorganic and organic domains.

Exemplary Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization will be necessary based on the specific substrate and application.

Protocol 1: Surface Functionalization of Silica Nanoparticles

This protocol describes a general procedure for modifying the surface of silica nanoparticles with BTSE to introduce amine functionalities.

1. Pre-treatment of Silica Nanoparticles: a. Disperse 1 g of silica nanoparticles in 100 mL of a 1 M HCl solution. b. Sonicate for 30 minutes to ensure deagglomeration and surface activation. c. Centrifuge the suspension, discard the supernatant, and wash the nanoparticles repeatedly with deionized water until the pH is neutral. d. Dry the activated nanoparticles in a vacuum oven at 120 °C for 4 hours.

2. Silanization Procedure: a. In a three-neck flask under a nitrogen atmosphere, disperse the dried silica nanoparticles in 100 mL of anhydrous toluene. b. Add 2 mL of BTSE to the suspension. The rationale for using anhydrous solvent is to prevent premature hydrolysis and self-condensation of the silane in the bulk solution, promoting reaction at the nanoparticle surface.[3] c. Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours with vigorous stirring. d. Cool the reaction mixture to room temperature.

3. Post-reaction Workup and Characterization: a. Centrifuge the suspension to collect the functionalized nanoparticles. b. Wash the nanoparticles sequentially with toluene, ethanol, and deionized water to remove any unreacted silane. c. Dry the final product in a vacuum oven at 80 °C overnight. d. Self-Validation: Confirm successful functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify N-H and C-H stretches, and Thermogravimetric Analysis (TGA) to quantify the organic content grafted onto the nanoparticle surface.

Safety and Handling

BTSE is a reactive chemical and requires careful handling.

-

Hazards: Causes skin irritation and may cause an allergic skin reaction.[7][11] It can cause serious eye damage.[7][11] Inhalation may cause respiratory irritation.[7]

-

Precautions: Always work in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[11] Avoid all contact with skin and eyes, and do not breathe vapor or mist.[12]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[12] It is incompatible with acids, alcohols, moisture, and oxidizing agents.[12]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[11] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[11] In case of inhalation, move the person to fresh air.[13] Seek immediate medical attention for eye contact or if symptoms persist.[13]

Conclusion

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is a powerful and versatile molecule for creating robust interfaces between different classes of materials. Its well-understood hydrolysis and condensation chemistry provide a reliable mechanism for surface modification and coupling. For researchers in materials science, drug development, and beyond, a thorough understanding of BTSE's properties and reaction mechanisms is crucial for innovating new technologies, from high-performance composites to advanced biomedical devices.

References

-

Benchchem. N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | 68845-16-9. Available from: [Link].

-

Gelest, Inc. N,N'-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95%. Available from: [Link].

-

PubChem. N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. Available from: [Link].

-

BigCommerce. SAFETY DATA SHEET. Available from: [Link].

-

Gelest, Inc. BIS[3-(TRIMETHOXYSILYL)PROPYL] ETHYLENEDIAMINE, 62% in methanol. Available from: [Link].

-

Amazon S3. sib1834.1 - n,n'-bis[(3-trimethoxysilyl)propyl]ethylenediamine. Available from: [Link].

-

Gelest. Silane Coupling Agents. Available from: [Link].

-

Deco Tech. Safety Data Sheet. Available from: [Link].

-

Changfu Chemical. Bis 3 Trimethoxysilyl Propyl Ethylenediamine, CAS 68845-16-9. Available from: [Link].

Sources

- 1. CAS 68845-16-9: N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-e… [cymitquimica.com]

- 2. N-[3-(Trimethoxysilyl)propyl]ethylenediamine|Adhesion Promoter [benchchem.com]

- 3. N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | 68845-16-9 | Benchchem [benchchem.com]

- 4. BIS[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENE DIAMINE | 68845-16-9 [chemicalbook.com]

- 5. N,N’-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95% - Gelest, Inc. [gelest.com]

- 6. N,N'-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95% [cymitquimica.com]

- 7. N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | C14H36N2O6Si2 | CID 111651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thenanoholdings.com [thenanoholdings.com]

- 9. Bis 3 Trimethoxysilyl Propyl Ethylenediamine, CAS 68845-16-9 | Changfu Chemical [cfsilicones.com]

- 10. Buy N-[3-(Trimethoxysilyl)propyl]ethylenediamine (EVT-289189) | 1760-24-3 [evitachem.com]

- 11. N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. decotechgroup.com [decotechgroup.com]

Technical Synthesis Guide: N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

CAS No: 68845-16-9 Synonyms: Bis[3-(trimethoxysilyl)propyl]ethylenediamine; N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine Target Audience: Synthetic Chemists, Process Engineers, and Material Scientists.[1]

Part 1: Executive Technical Summary

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is a high-performance dipodal silane .[1] Unlike its mono-substituted counterpart (CAS 1760-24-3), this "bis" variant possesses two trimethoxysilyl anchor groups connected by a flexible ethylenediamine bridge.

Why this molecule matters:

-

Double Anchoring: The presence of six hydrolyzable methoxy groups (vs. three in mono-silanes) allows for up to six covalent bonds to inorganic substrates (glass, silica, metals), significantly enhancing hydrolytic stability.

-

Secondary Amine Specificity: It contains two secondary amine groups, which offer different reactivity profiles compared to primary amines, reducing premature gelation in epoxy/urethane formulations.

-

Crosslinking Density: It acts as a more effective crosslinker in moisture-cure polymers due to its higher silane functionality.

This guide details the Nucleophilic Substitution Pathway , the primary industrial route for synthesizing this molecule with high specificity.

Part 2: Retrosynthetic Analysis & Pathway Logic

The Core Challenge

The synthesis relies on the alkylation of ethylenediamine (EDA).[2] The challenge is stoichiometric control .

-

Reaction:

Alkylation. -

Competitors: Mono-substitution (CAS 1760-24-3) and over-alkylation (tertiary amines).

-

Selectivity Strategy: Unlike the mono-synthesis (which uses excess EDA), the Bis-synthesis requires a precise 1:2 molar ratio of EDA to the silane precursor, often driven by an acid scavenger to prevent the product from stalling as a hydrochloride salt.

Reaction Scheme

Reagents:

-

Ethylenediamine (EDA): The nucleophilic core.

-

3-Chloropropyltrimethoxysilane (CPTMS): The electrophilic silane arm.

-

Acid Scavenger (Base): Sodium Methoxide (NaOMe) or Triethylamine (

) is required to neutralize the HCl byproduct and drive the equilibrium.

Chemical Equation:

Part 3: Visualization of the Pathway

Diagram 1: Reaction Mechanism & Stoichiometry Logic

This diagram illustrates the stepwise alkylation and the critical role of the base in preventing salt formation.

Caption: Stepwise alkylation mechanism showing the progression from EDA to the Bis-silane target, highlighting the necessity of HCl neutralization.

Part 4: Detailed Experimental Protocol

Safety Warning: Chloropropyltrimethoxysilane is toxic and moisture-sensitive.[3] Ethylenediamine is corrosive and a sensitizer.[3] All operations must be performed under an inert atmosphere (

Phase 1: Reactor Setup

-

Vessel: 4-neck round-bottom flask (or glass-lined reactor for scale).

-

Attachments: Mechanical stirrer (PTFE blade), Reflux condenser, Nitrogen inlet/outlet, Pressure-equalizing addition funnel, Thermometer/Thermocouple.

-

Atmosphere: Strictly anhydrous. Purge system with dry Nitrogen for 30 mins prior to charging.

Phase 2: Synthesis Workflow

| Step | Operation | Critical Parameter | Rationale (Causality) |

| 1 | Charge Reagents | Charge EDA (1.0 eq) and Solvent (Xylene or Toluene). | High-boiling non-polar solvent allows reflux at reaction temp ( |

| 2 | Heat & Purge | Heat to | Pre-warming increases kinetic energy for the initial substitution; |

| 3 | Addition of CPTMS | Add CPTMS (2.1 eq) dropwise over 2-3 hours. | Slow addition is vital. It prevents localized high concentrations of CPTMS, controlling the exotherm and ensuring symmetric substitution. |

| 4 | Reaction Phase | Ramp temp to | High temperature is required to overcome the activation energy for the second alkylation (secondary amine formation). |

| 5 | Neutralization | Cool to | The reaction generates HCl, trapping the product as a salt. Base liberates the free amine. NaOMe is preferred as it forms NaCl (easy to filter). |

| 6 | Workup | Stir for 1 hour. Filter the solid salt (NaCl or | Removal of salts is critical for product purity and stability. |

| 7 | Purification | Vacuum strip solvent. Distill product (high vac). | Removes unreacted EDA and residual solvent. The product has a high boiling point; molecular distillation (wiped film) is ideal. |

Diagram 2: Process Engineering Workflow

This flow illustrates the unit operations required to isolate the pure product.

Caption: Industrial workflow from reactor charging to final high-vacuum distillation.

Part 5: Process Optimization & Troubleshooting

Minimizing the Mono-Product

The most common impurity is the mono-substituted silane (CAS 1760-24-3).

-

Cause: Insufficient CPTMS or incomplete reaction time.

-

Solution: Use a slight excess of CPTMS (2.1 to 2.2 equivalents). Monitor reaction progress via GC (Gas Chromatography). The Mono peak will disappear as the Bis peak grows.

Handling Moisture (Hydrolysis)

The methoxy groups (

-

Control: Use anhydrous solvents (<50 ppm water). Keep the reactor under positive Nitrogen pressure at all times.

-

Indicator: If the liquid becomes cloudy or viscosity spikes, polymerization has occurred.

Color Management

Amines oxidize easily, turning yellow/brown.

-

Solution: Ensure strict oxygen exclusion.[4] Distill under high vacuum to minimize thermal history. Store in dark, amber glass or steel drums under nitrogen.

Part 6: Characterization & Specifications

To validate the synthesis, the following analytical signatures should be confirmed:

| Method | Expected Signature |

| Appearance | Clear, colorless to pale yellow liquid.[5] |

| Refractive Index | Approx. 1.445 - 1.455 ( |

| NMR ( | Si-OMe: Singlet ~3.5 ppm (strong). N-CH2: Multiplets ~2.5-2.7 ppm. Si-CH2: Triplet ~0.6 ppm. |

| Titration | Total Amine Value should match theoretical (~5.2 meq/g). |

| GC Purity | >95% (Main peak). Impurities: <3% Mono-silane. |

References

-

Benchchem. (n.d.). N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine Preparation Methods and Reaction Conditions. Retrieved from

-

ChemicalBook. (2026). Synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine and Bis-silyl byproducts.[6] Retrieved from

-

Gelest, Inc. (n.d.).[3] Silane Coupling Agents: N,N'-Bis[(3-trimethoxysilyl)propyl]ethylenediamine Technical Data.[1][7][8] Retrieved from

-

OECD SIDS. (2004). SIDS Initial Assessment Report for N-(3-(Trimethoxysilyl)propyl)ethylenediamine (CAS 1760-24-3). (Provides mechanistic insight into hydrolysis and stability of the mono/bis class). Retrieved from

-

Evonik. (2024).[9] Safety Data Sheet: N-[3-(trimethoxysilyl)propyl]ethylenediamine.[1][3][9][10] Retrieved from

Sources

- 1. Bis 3 Trimethoxysilyl Propyl Ethylenediamine, CAS 68845-16-9 | Changfu Chemical [cfsilicones.com]

- 2. Buy N-[3-(Trimethoxysilyl)propyl]ethylenediamine (EVT-289189) | 1760-24-3 [evitachem.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-[3-(Trimethoxysilyl)propyl]ethylenediamine synthesis - chemicalbook [chemicalbook.com]

- 7. N,N’-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95% - Gelest, Inc. [gelest.com]

- 8. N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | 68845-16-9 | Benchchem [benchchem.com]

- 9. msds.evonik.com [msds.evonik.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Technical Guide: AEAPTMS Silane Coupling Agent

High-Density Amine Functionalization for Bio-Interfaces and Composite Matrices

Executive Summary

This technical guide provides a rigorous analysis of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) , a critical diamino-functional silane (CAS: 1760-24-3). Unlike the ubiquitous APTES (3-aminopropyltriethoxysilane), AEAPTMS offers a dual-amine architecture (primary and secondary) and trimethoxy hydrolyzable groups , resulting in significantly faster hydrolysis kinetics and higher surface amine density. This document details the physicochemical properties, mechanistic pathways, and self-validating protocols for applying AEAPTMS in drug delivery systems (DDS) and advanced composites.

Part 1: Molecular Architecture & Physicochemical Profile

AEAPTMS is defined by its bifunctional nature: a chelating diamine headgroup and a rapid-reacting trimethoxysilane tail. This structure dictates its superiority in applications requiring high ligand density or metal ion chelation.

Table 1: Critical Physicochemical Constants

| Property | Value | biological/Experimental Significance |

| IUPAC Name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Defines structural connectivity. |

| Common Aliases | DAMO-T, KBM-603, Silquest A-1120 | Industry trade names. |

| CAS Number | 1760-24-3 | Unique identifier for regulatory filing. |

| Molecular Weight | 222.36 g/mol | Essential for calculating monolayer coverage. |

| Boiling Point | 261–263 °C | High BP requires vacuum distillation for purification. |

| Density | 1.02 g/cm³ | Similar to water; affects mixing dynamics in aqueous systems. |

| Hydrolyzable Group | Trimethoxy (-OCH₃)₃ | Fast Hydrolysis: Reacts ~4-6x faster than ethoxy groups (APTES). |

| pKa (Amine) | ~10.0 (Primary), ~7.5 (Secondary) | Determines charge state at physiological pH (7.4). |

Part 2: Mechanistic Action & Kinetics[1]

The efficacy of AEAPTMS relies on two concurrent chemical processes: Hydrolysis (activation) and Condensation (surface grafting).

2.1 The Autocatalytic Effect

Unlike alkyl-silanes that require external acid/base catalysts, AEAPTMS is autocatalytic . The pendant amine groups locally increase pH, accelerating the hydrolysis of the methoxy groups into reactive silanols (

-

Risk: This rapid hydrolysis can lead to premature bulk polymerization (turning the solution cloudy) if water concentration is not strictly controlled.

-

Advantage: Eliminates the need for acetic acid pre-treatment in many protocols.

2.2 Mechanism Visualization

The following diagram illustrates the pathway from the native silane to a covalently bonded surface monolayer.

Figure 1: Step-wise mechanism of AEAPTMS grafting. Note the autocatalytic hydrolysis step which distinguishes amino-silanes.

Part 3: Validated Experimental Protocols

As a scientist, "following a recipe" is insufficient. You must control Critical Process Parameters (CPPs). Below are two distinct workflows.

Protocol A: Anhydrous Deposition (High Precision)

Best for: Monolayer formation on silica nanoparticles (MSNs) or silicon wafers where precise thickness is required.

-

Substrate Pre-treatment: Activate surface hydroxyls (

) using Piranha solution ( -

Solvent System: Toluene (anhydrous). Toluene is non-polar, preventing silane polymerization in solution.

-

Reaction:

-

Add AEAPTMS to Toluene to reach 1-2% (v/v) concentration.

-

Reflux at 110°C for 12-24 hours under inert atmosphere (

). -

Why Reflux? High temp drives the reaction and removes trace water/methanol.

-

-

Washing (Critical): Wash sequentially with Toluene

Ethanol-

Reasoning: Removes physisorbed (loosely held) silanes that would leach out later in biological media.

-

-

Curing: Bake at 110°C for 1-2 hours. This "locks" the siloxane bond via dehydration.

Protocol B: Aqueous/Alcohol Deposition (Scalable)

Best for: Bulk treatment of fillers or industrial scale-up.

-

Solvent: 95% Ethanol / 5% Water.

-

Hydrolysis Step:

-

Addition: Add AEAPTMS (1-2% wt). Stir for 5-10 mins (Hydrolysis time).

-

Deposition: Dip substrate or add particles. Stir for 1-2 hours at Room Temp.

-

Curing: Rinse with ethanol, then cure at 110°C .

Workflow Visualization

Figure 2: Decision tree for AEAPTMS deposition protocols based on application requirements.

Part 4: Bio-Applications in Drug Development[6]

AEAPTMS is a cornerstone in designing Mesoporous Silica Nanoparticles (MSNs) for targeted delivery.

4.1 The "Dual-Amine" Advantage

Compared to APTES (one primary amine), AEAPTMS provides a primary and a secondary amine.

-

Higher Charge Density: At pH 7.4, both amines can be protonated, resulting in a highly positive Zeta potential (+30 to +45 mV). This aids in the electrostatic loading of negatively charged genetic material (siRNA, DNA).

-

Conjugation Chemistry: The primary amine is highly reactive toward NHS-ester activated ligands (e.g., PEG-NHS, Folate-NHS) for targeting cancer cells.

4.2 Bioconjugation Scheme

To attach a drug or protein to an AEAPTMS-modified surface:

-

Activation: React the carboxyl group of the drug with EDC/NHS to form a stable NHS-ester.

-

Conjugation: Incubate the NHS-drug with AEAPTMS-MSNs in PBS (pH 7.4).

-

Linkage: Formation of a stable Amide Bond.

Part 5: Quality Control & Troubleshooting (Self-Validating Systems)

A robust protocol includes "Stop/Go" checkpoints.

5.1 The Ninhydrin Test (Qualitative)

-

Method: Apply 2% Ninhydrin solution in ethanol to the treated surface. Heat gently.

-

Validation: A deep Rhemann's Purple color indicates the presence of free primary amines. No color = Failed silanization.

5.2 Zeta Potential (Quantitative)

-

Method: Disperse particles in neutral water (pH 7).

-

Validation: Native Silica is negative (~ -30 mV). AEAPTMS-Silica must be positive (> +25 mV ). A shift of less than 20 mV suggests low coverage.

5.3 Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Solution turns cloudy immediately | Bulk polymerization (Water content too high). | Switch to anhydrous solvents or lower pH to <5.0. |

| Low Amine Loading (Zeta < +10mV) | Incomplete hydrolysis or surface saturation. | Increase reaction time; Ensure substrate was Piranha-cleaned. |

| High Leaching (Signal loss over time) | Physisorption only (No covalent bond). | Implement rigorous post-reaction washing and Thermal Curing step. |

References

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

-

PubChem. (2023). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes. Gelest Tech.[5] Note. Retrieved from [Link]

- Slowing, I. I., et al. (2008). Mesoporous Silica Nanoparticles for Drug Delivery and Biosensing Applications. Advanced Functional Materials.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. louisville.edu [louisville.edu]

- 4. Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Technical Deep Dive: Mechanism & Application of Diamino-Functional Silanes

Topic: Mechanism of Action of Diamino-Functional Silanes Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Diamino-functional silanes, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) , represent a critical class of bifunctional coupling agents. Unlike their mono-amino counterparts (e.g., APTES), diamino silanes possess a unique "bidentate" architecture containing both a primary and a secondary amine. This dual-amine structure drives a distinct mechanism of action characterized by autocatalytic hydrolysis , enhanced surface wetting , and multipoint chelation .

For drug development and materials science professionals, understanding these mechanisms is pivotal for optimizing surface functionalization of silica nanoparticles (MSNs), stabilizing quantum dots, or engineering robust adhesive interfaces in composite materials.

Molecular Architecture & Reactivity

The efficacy of diamino silanes stems from their specific chemical topology.

-

Primary Amine (

): High steric accessibility; primary site for conjugation with carboxylic acids, isocyanates, or aldehydes. -

Secondary Amine (

): Located within the alkyl chain (linker); increases overall basicity and provides a secondary hydrogen bonding site, creating a "train-like" adsorption conformation on surfaces. -

Alkoxy Groups (

): Hydrolyzable anchors that convert to reactive silanols (

The "Amine Effect" (Autocatalysis)

A critical mechanistic distinction of amino-silanes is their ability to self-catalyze hydrolysis. The basic amine groups accept protons from water, increasing the local concentration of hydroxide ions (

Mechanism of Action: The 4-Stage Process

Stage 1: Hydrolysis (Kinetics & Activation)

Upon exposure to moisture, the methoxy/ethoxy groups hydrolyze.

-

Causality: The reaction is driven by water concentration and pH. However, the internal amine groups creates a high local pH, accelerating this step.

-

Outcome: Formation of reactive silanols (

) and transient oligomers.[3]

Stage 2: Physisorption & Hydrogen Bonding

The hydrolyzed silane migrates to the inorganic surface (e.g., Silica,

-

Mechanism: The amine groups form hydrogen bonds with surface hydroxyls (

) before the silanol groups react. This "amine-first" orientation is crucial; the diamine structure allows the molecule to lay flat (train configuration) or stand up (tail configuration) depending on concentration. -

Advantage: The secondary amine provides an additional anchor point, reducing desorption during the initial phases.

Stage 3: Condensation (Covalent Locking)

Condensation occurs between the silane silanols and surface silanols (M-OH).

-

Critical Parameter: Water removal is essential here. As the reaction generates water, equilibrium must be shifted by heat (curing) or solvent choice (anhydrous finish).

Stage 4: Network Formation (Crosslinking)

Remaining silanol groups on adjacent silane molecules condense with each other (

Visualization: Mechanistic Pathway

The following diagram illustrates the progression from hydrolysis to surface locking, highlighting the role of the diamine functionality.

Figure 1: The autocatalytic hydrolysis and stepwise surface attachment mechanism of diamino-functional silanes.

Experimental Protocol: High-Fidelity Nanoparticle Functionalization

Objective: Covalent attachment of AEAPTMS to Silica Nanoparticles (SiNPs) with maximum amine density and minimal aggregation.

Reagents

-

Substrate: Silica Nanoparticles (suspended in EtOH).

-

Silane: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) [>95% purity].

-

Solvent: Anhydrous Ethanol (95%) / Toluene (5%) mix.

-

Catalyst: Acetic Acid (optional, for pH control).

Workflow

Step 1: Surface Activation (Pre-treatment)

-

Action: Disperse SiNPs in dilute HCl (0.1 M) or treat with Oxygen Plasma if dry.

-

Causality: This maximizes the density of surface hydroxyl groups (

), which are the receptor sites for the silane. Without this, coverage will be patchy.

Step 2: Silanization Reaction[4]

-

Protocol:

-

Suspend activated SiNPs in Ethanol/Water (95:5 v/v). Note: The 5% water is critical for hydrolysis.

-

Add AEAPTMS to reach a final concentration of 2-5% (v/v).

-

Self-Validation Check: Monitor pH. The solution should become slightly basic (pH 9-10) due to the diamine. If pH < 8, hydrolysis will be sluggish; adjust with minimal NaOH if necessary (rarely needed).

-

Reflux at 60°C for 4-6 hours under stirring.

-

-

Why Reflux? Elevated temperature drives the condensation reaction (Step 3) and ensures thermodynamic equilibrium of the silane layer.

Step 3: Washing & Curing (The "Lock-in" Phase)

-

Action: Centrifuge particles (10,000 rpm, 10 min). Wash 3x with Ethanol to remove physically adsorbed (unbound) silanes.

-

Curing: Dry the pellet in an oven at 110°C for 2 hours.

-

Causality: The heat treatment converts reversible hydrogen bonds into irreversible covalent siloxane bonds (

). This is the most common point of failure; skipping curing leads to silane leaching over time.

Step 4: Validation (Quality Control)

-

Ninhydrin Test: React a small aliquot with ninhydrin solution. A deep blue/purple color confirms the presence of primary amines.

-

Zeta Potential: Measure surface charge. A shift from negative (bare silica, ~-40mV) to positive (>+25mV) confirms successful amine functionalization.

Visualization: Experimental Workflow

The following diagram details the operational flow, ensuring checkpoints for validation are integrated.

Figure 2: Step-by-step protocol for robust functionalization of silica nanoparticles.

Comparative Data: Diamino vs. Monoamino Silanes[5]

The choice between a monoamine (APTES) and a diamine (AEAPTMS) dictates the interfacial properties.

| Feature | Mono-Amino Silane (APTES) | Diamino Silane (AEAPTMS) |

| Amine Groups | 1 (Primary) | 2 (Primary + Secondary) |

| pKa (approx) | ~10.0 | ~10.0 (Primary) & ~10.7 (Secondary) |

| Hydrolysis Rate | Moderate | Fast (Autocatalytic effect) |

| Surface Interaction | Monodentate (Single point) | Bidentate (Chelating/Looping) |

| Wetting | Good | Excellent (Higher polarity) |

| Adhesion Strength | Standard | Enhanced (Crosslinking density) |

| Typical Loading | 1-2 layers | Potentially thicker layers (bridging) |

Technical Insight: The secondary amine in AEAPTMS allows for "bridging" between polymer chains in composite applications, offering higher fracture toughness than APTES-treated interfaces.

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures.

-

Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006.

-

Hermanson, G. T. "Bioconjugate Techniques." Academic Press, 3rd Edition, 2013. (Chapter on Silane Coupling Agents).

-

Plueddemann, E. P. "Silane Coupling Agents." Springer Science & Business Media, 2013.

-

Majoul, N., Aouida, S., & Bessaïs, B. "Progress of porous silicon surface passivation by organosilane molecules: polarization and photoluminescence properties." Applied Surface Science, 2015.

Sources

An In-depth Technical Guide to the Thermal Stability of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (BTMSPA) Coatings

Foreword: The Critical Role of Thermal Stability in Advanced Material Performance

For researchers, scientists, and drug development professionals, the reliability and performance of functionalized surfaces are paramount. N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (BTMSPA), a diamine-functional dipodal silane, has emerged as a important coupling agent for enhancing adhesion and surface energy in a variety of applications, including protective coatings, composites, and biocompatible materials. The long-term stability of these coatings, particularly under thermal stress, is a critical determinant of their efficacy and lifespan. This guide provides a comprehensive technical overview of the thermal stability of BTMSPA coatings, delving into the mechanisms of their formation, the factors governing their thermal resistance, and the analytical techniques employed for their characterization.

The Chemistry of BTMSPA Coatings: From Sol-Gel to a Crosslinked Network

BTMSPA coatings are typically formed through a sol-gel process involving hydrolysis and condensation of the trimethoxysilyl groups. This process transforms the monomeric BTMSPA into a highly crosslinked polysiloxane network covalently bonded to the substrate.

Hydrolysis and Condensation: The Foundation of Coating Formation

The initial step in the formation of a BTMSPA coating is the hydrolysis of the methoxysilyl groups in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then undergo condensation reactions with other silanol groups or with hydroxyl groups on the substrate surface, forming stable siloxane bonds (-Si-O-Si-) and anchoring the coating to the substrate.

Caption: Formation of BTMSPA coatings via hydrolysis and condensation.

The Significance of the Dipodal Structure

The "dipodal" nature of BTMSPA, with its two tris(alkoxy)silyl groups, allows for the formation of up to six bonds to an inorganic substrate. This extensive bonding network contributes to a higher crosslink density and enhanced hydrolytic stability compared to conventional silanes with a single silyl group. This robust anchoring is a key factor in the overall thermal stability of the coating.

Understanding the Thermal Degradation of BTMSPA Coatings

The thermal stability of a cured BTMSPA coating is dictated by the energy required to break the chemical bonds within the polysiloxane network and the organic diamine linker. Degradation is not a single event but a multi-stage process involving the evolution of volatile byproducts.

Key Factors Influencing Thermal Stability

Several factors play a crucial role in determining the thermal resistance of BTMSPA coatings:

-

Curing Conditions: The temperature and duration of the curing process are critical.[1] Incomplete condensation can leave unreacted silanol groups, which can be points of thermal instability.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to decomposition in an inert atmosphere.

-

Substrate Interaction: The strength of the covalent bonding between the silane and the substrate can influence the overall thermal stability.

General Mechanisms of Thermal Decomposition

-

Initial Weight Loss (Below 200°C): This is often attributed to the desorption of physically adsorbed water and the loss of residual solvents or methanol from incomplete condensation reactions.

-

Decomposition of the Organic Moiety (200°C - 450°C): The ethylenediamine bridge and the propyl chains are susceptible to thermal cleavage. This stage is characterized by the evolution of various volatile organic compounds.

-

Degradation of the Siloxane Network (Above 450°C): At higher temperatures, the -Si-O-Si- backbone begins to break down, leading to the formation of silica (SiO2) as a final residue.

For a related aminosilane, N-[3-(trimethoxysilyl)propyl]diethylenetriamine, self-assembled monolayers on silica particles have been shown to be stable up to 225°C and fully degraded by 650°C.[2]

Analytical Techniques for Assessing Thermal Stability

A multi-faceted analytical approach is necessary to fully characterize the thermal stability of BTMSPA coatings. Thermogravimetric Analysis (TGA) is the cornerstone of this evaluation, often coupled with other techniques for evolved gas analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides critical quantitative data on the thermal stability of the coating.

Experimental Protocol: TGA of a Cured BTMSPA Coating

-

Sample Preparation: A small, representative sample of the cured BTMSPA coating (typically 5-10 mg) is carefully placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

-

-

Data Analysis:

-

Plot the sample weight (or weight percent) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant weight loss.

-

Identify the temperatures of maximum weight loss for each degradation step from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of weight loss at each stage and the final residual mass.

-

Caption: Workflow for Thermogravimetric Analysis of BTMSPA coatings.

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

To identify the volatile products released during thermal decomposition, the TGA is often coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

TGA-MS: As the sample is heated in the TGA, the evolved gases are transferred to a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. This allows for the identification of the molecular weight of the decomposition products.

-

TGA-FTIR: The evolved gases from the TGA are passed through a gas cell in an FTIR spectrometer. The infrared spectrum of the gas mixture is recorded, allowing for the identification of functional groups and, consequently, the chemical nature of the evolved species.

Expected Evolved Species:

Based on the structure of BTMSPA, the following decomposition products can be anticipated:

-

Low-temperature region: Water, methanol, and other solvents.

-

Mid-temperature region: Ammonia, amines, and various hydrocarbon fragments from the propyl and ethylenediamine linkers.

-

High-temperature region: Carbon dioxide, carbon monoxide, and nitrogen oxides.

A safety data sheet for a related compound suggests that heating may cause decomposition, leading to the emission of toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and silicon dioxide.[3]

Quantitative Data and Interpretation

While specific TGA data for BTMSPA coatings is not widely published, the following table illustrates the type of data that would be generated and its interpretation, based on typical results for aminosilane coatings.

| Temperature Range (°C) | Weight Loss (%) | Probable Evolved Species | Degradation Process |

| 30 - 200 | 2 - 5 | Water, Methanol | Desorption of physisorbed water and residual solvent/byproducts |

| 200 - 450 | 30 - 40 | Ammonia, Amines, Aliphatic Hydrocarbons | Scission of the ethylenediamine and propyl chains |

| 450 - 700 | 15 - 25 | Carbon Dioxide, Carbon Monoxide, Water | Oxidation and charring of organic fragments |

| > 700 | - | - | Formation of stable silica (SiO2) residue |

Note: This data is illustrative and the actual values for a specific BTMSPA coating will depend on the curing conditions and the substrate.

Conclusion and Future Directions

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine coatings offer excellent adhesion and surface modification capabilities due to their unique dipodal structure. Their thermal stability is a key performance indicator, and a thorough understanding of their degradation behavior is essential for their effective application. While general principles of aminosilane degradation are understood, there is a clear need for more detailed, publicly available studies focusing specifically on the thermal analysis of cured BTMSPA coatings. Future research employing advanced techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide a more complete picture of the complex degradation pathways and the specific volatile organic compounds that are formed. Such data will be invaluable for optimizing curing processes and predicting the long-term performance of these versatile coatings in demanding applications.

References

-

Ciobotaru, I.A., Vaireanu, D.I., Ciobotaru, I.E., & Barb, O.C.C. (2017). The Influence of the Curing Temperature on the Properties of Some Silane Films. Revista de Chimie, 68(7), 1413-1418. [Link]

-

Gelest, Inc. (2023). N,N'-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95%. [Link]

-

Otto Chemie Pvt. Ltd. (2018). Safety data sheet: N-(3-(trimethoxysilyl)propyl)ethylenediamine. [Link]

-

Changfu Chemical. (n.d.). Bis 3 Trimethoxysilyl Propyl Ethylenediamine. [Link]

-

PubMed. (2014). Infrared and Raman spectroscopic studies of tris-[3-(trimethoxysilyl)propyl] isocyanurate, its sol-gel process, and coating on aluminum and copper. [Link]

-

Morressier. (2022). Decomposition kinetics and thermochemistry of bis(dimethylamino)silane: A theoretical study. [Link]

-

ResearchGate. (2021). Fabrication and characterisation of self-assembled monolayers of N-[3-(trimethoxysilyl)propyl]diethylenetriamine on silica particles. [Link]

Sources

Technical Deep Dive: N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

CAS: 68845-16-9 | Function: Dipodal Amine-Functional Silane[1][2]

Executive Summary

This technical guide analyzes N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, a high-performance dipodal silane distinguished by its dual-anchor architecture.[1] Unlike conventional mono-silanes (e.g., APTES), this molecule features two trimethoxysilyl groups connected by a flexible ethylenediamine bridge.[1] This structure confers superior hydrolytic stability and crosslinking density, making it a critical reagent in the synthesis of Periodic Mesoporous Organosilicas (PMOs) for drug delivery and robust adhesion promotion in hybrid materials.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a central ethylenediamine core flanked by two propyl-trimethoxysilane arms. This "dipodal" nature is the primary driver of its enhanced performance compared to monopodal analogs.

Structural Advantages[1]

-

Hydrolytic Stability: The formation of six silanol groups upon hydrolysis allows for multi-point anchoring. Even if one bond hydrolyzes, the molecule remains attached to the substrate (the "chelate effect").

-

Secondary Amine Reactivity: The internal secondary amines (–NH–) provide nucleophilic sites for conjugation with epoxies, isocyanates, or carboxylic acids without the steric hindrance often found in bulky primary amines.

-

Metal Chelation: The ethylenediamine core acts as a bidentate ligand, capable of sequestering metal ions (

,

Key Physicochemical Data

| Property | Value | Relevance |

| Molecular Formula | Stoichiometry calculations for sol-gel synthesis.[1] | |

| Molecular Weight | 384.62 g/mol | Determination of monolayer coverage density. |

| Boiling Point | >200°C (at 760 mmHg) | High thermal stability for autoclave sterilization. |

| Hydrolyzable Groups | 6 x Methoxy ( | Generates methanol; slower hydrolysis than ethoxy. |

| Refractive Index | ~1.445 | Matching index for optical coatings. |

| Appearance | Clear to light yellow liquid | Color change indicates oxidation/oligomerization. |

Part 2: Mechanistic Principles (Hydrolysis & Condensation)[1][3]

The Sol-Gel Mechanism

The utility of this silane relies on the sol-gel process, where methoxy groups hydrolyze to form silanols (

Critical Insight: Because this is a bis-silane, the condensation rate is significantly faster than mono-silanes due to the proximity of reactive silanols on the same molecule.[1] This leads to rapid gelation if water concentration is not strictly controlled.

Pathway Visualization

The following diagram illustrates the transformation from precursor to a crosslinked network, emphasizing the acid/base catalysis routes.

Figure 1: Sol-gel progression from bis-silane precursor to crosslinked inorganic-organic hybrid network.[1]

Part 3: Applications in Drug Delivery & Advanced Materials[1]

For drug development professionals, this molecule is a building block for Periodic Mesoporous Organosilicas (PMOs) .[1] Unlike standard Mesoporous Silica Nanoparticles (MSNs) (e.g., MCM-41) which are purely inorganic, PMOs integrate organic bridges into the silica wall.[1]

pH-Responsive Drug Carriers

The secondary amine groups within the ethylenediamine bridge have a

-

Mechanism: At physiological pH (7.4), the amines are partially protonated.[1] In the acidic environment of a tumor (

) or endosome ( -

Effect: Electrostatic repulsion between the positively charged ammonium groups causes the PMO framework to swell or the surface charge to flip, triggering the release of encapsulated payload (e.g., Doxorubicin).

Bioconjugation Anchors

The secondary amines serve as attachment points for:

-

Targeting Ligands: Folic acid or antibodies (via NHS-ester chemistry).[1]

-

Stealth Polymers: PEGylation to increase circulation time.

Part 4: Surface Engineering Protocol (Self-Validating)

This protocol describes the functionalization of a silica substrate (glass/silicon) to create an amine-rich surface.

Safety Note: Methanol is generated. Work in a fume hood. Validation Step: This protocol includes contact angle measurement as a Go/No-Go gate.[1]

Reagents

-

Solvent: Anhydrous Toluene (for high density) OR 95% Ethanol (for monolayers).[1]

-

Catalyst: Acetic Acid (optional, for pH adjustment to 4.5-5.5).[1]

-

Substrate: Piranha-cleaned Silicon Wafer or Glass Slide.

Step-by-Step Workflow

-

Substrate Activation:

-

Treat substrate with

plasma (5 min) or Piranha solution ( -

Why: Generates surface hydroxyls (

) required for silane grafting.[1] -

Validation: Water contact angle should be < 5° (superhydrophilic).

-

-

Silane Solution Preparation:

-

Mix 2% (v/v) Bis-silane in 95% Ethanol/5% Water.[1]

-

Allow to stir for 15 minutes (Hydrolysis Induction Time).

-

Why: Pre-hydrolysis converts methoxy groups to reactive silanols.

-

-

Deposition:

-

Immerse substrate in the solution for 1-2 hours at room temperature.

-

Note: Avoid humidity >50% to prevent bulk polymerization in solution.

-

-

Washing (Crucial):

-

Rinse 2x with Ethanol, 1x with water.[1]

-

Sonicate in Ethanol for 5 minutes.

-

Why: Removes physisorbed oligomers, leaving only the covalently bonded layer.

-

-

Curing:

-

Bake at 110°C for 30-60 minutes.

-

Why: Drives the condensation reaction (

), locking the silane to the surface.[1]

-

Workflow Diagram

Figure 2: Surface functionalization workflow with integrated validation checkpoints.

Part 5: Industrial & Analytical Context[1]

Corrosion Inhibition

In industrial coatings, this bis-silane is superior to APTES (Aminopropyltriethoxysilane).[1]

-

Mechanism: The two silicon atoms crosslink to form a dense, hydrophobic barrier on metal surfaces (Aluminum, Copper).[1] The ethylenediamine group chelates surface metal ions, preventing the cathodic reaction of corrosion.

Analytical Characterization

To verify the quality of the synthesized material or surface:

-

XPS (X-ray Photoelectron Spectroscopy): Look for the N1s peak at ~400 eV (amine) and ~402 eV (protonated amine).

-

29Si NMR: Distinguish between

(bidentate) and -

Ninhydrin Test: A rapid colorimetric test (turns purple) to confirm the presence of accessible amines on a surface.

References

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link][1]

-

Croissant, J. G., et al. (2014).[1] "Biodegradable Ethylene-Bis(Propyl)Disulfide-Based Periodic Mesoporous Organosilica Nanorods and Nanospheres for Efficient In-Vitro Drug Delivery." Advanced Materials. Retrieved from [Link][1]

-

Brinker, C. J. (1988).[1] "Hydrolysis and condensation of silicates: Effects on structure." Journal of Non-Crystalline Solids. Retrieved from [Link][1]

-

Van Der Voort, P., et al. (2013).[1] "Periodic Mesoporous Organosilicas: from simple to complex bridges; a comprehensive overview of functions, morphologies and applications."[1] Chemical Society Reviews. Retrieved from [Link]

Sources

Foundational Research on Bifunctional Organosilanes: A Technical Guide for Scientists and Drug Development Professionals

Preamble: The Molecular Bridge

In the landscape of advanced materials and therapeutics, the ability to interface organic and inorganic materials at the molecular level is paramount. Bifunctional organosilanes represent a cornerstone of this capability, acting as molecular bridges that form stable, covalent bonds between disparate surfaces. Their unique dual-reactivity, stemming from the presence of both an organofunctional group and a hydrolyzable silyl group, has positioned them as indispensable tools in a myriad of applications, from enhancing the mechanical properties of composites to the sophisticated surface engineering of drug delivery systems.[1][2] This guide provides an in-depth exploration of the foundational chemistry, synthesis, and characterization of bifunctional organosilanes, with a particular focus on their application in drug development. It is designed to equip researchers and scientists with the technical knowledge and practical insights necessary to effectively harness the potential of these versatile molecules.

I. The Bifunctional Advantage: Core Chemistry and Reaction Mechanisms

The remarkable utility of bifunctional organosilanes lies in their general structure: R-Si(OR')₃, where 'R' is a non-hydrolyzable organofunctional group and '(OR')' is a hydrolyzable alkoxy group.[2] This architecture allows them to act as a chemical nexus, with one part of the molecule engaging with organic polymers and the other forming robust bonds with inorganic substrates.

The Two-Step Dance: Hydrolysis and Condensation

The covalent attachment of organosilanes to inorganic surfaces, a process often termed silanization, is predominantly a two-step mechanism involving hydrolysis and condensation.[1][3]

-

Hydrolysis: In the presence of water, the alkoxy groups (-OR') of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH).[1] This reaction is often the rate-limiting step and its kinetics are highly dependent on pH, with catalysis occurring in both acidic and basic conditions.[4][5]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate).[3] Concurrently, silanols can also self-condense with other silane molecules to form a cross-linked siloxane network (Si-O-Si) on the surface.[2]

The interplay between these two reactions is critical in determining the structure and stability of the resulting organosilane layer. Factors such as the concentration of the silane, the amount of available water, pH, and temperature all play a crucial role in dictating the balance between surface bonding and self-polymerization.[3][6]

Caption: The two-step mechanism of organosilane surface modification.

II. Synthesis of Bifunctional Organosilanes: Crafting the Molecular Bridge

While a vast array of bifunctional organosilanes are commercially available, the synthesis of novel or specialized silanes is often necessary for cutting-edge research. Historically, the reaction of amines with halosilanes was a common synthetic route, though it suffered from inefficiency and the production of significant waste.[7] More contemporary and sustainable methods are now favored.

A Sustainable Approach: Manganese-Catalyzed Dehydrocoupling

A notable advancement in aminosilane synthesis is the use of manganese-catalyzed dehydrocoupling of amines and silanes.[7] This atom-economical approach produces hydrogen gas as the only byproduct, offering a greener alternative to traditional methods.

Experimental Protocol: Synthesis of an Aminosilane-Epoxysilane Copolymer

The following protocol is adapted from a patented procedure for the synthesis of a copolymer with both amino and epoxy functionalities.[8]

-

Reactant Preparation: In a flask, combine the desired aminosilane and a blocking agent. Mix thoroughly.

-

Catalysis: Introduce a carboxylic acid catalyst to the mixture.

-

Reaction Initiation: Heat the mixture to 40-45 °C.

-

Epoxysilane Addition: Slowly add the epoxy silane dropwise. The molar ratio of aminosilane to epoxy silane should be approximately 1:1.5. Maintain the reaction temperature between 40 and 50 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to proceed for 1 hour at the set temperature.

-

Purification: Increase the temperature to 90 °C and apply reduced pressure to distill and remove the alcohol byproduct and any unreacted blocking agent.

III. Applications in Drug Development: Engineering the Bio-Interface

The ability of bifunctional organosilanes to precisely modify surfaces makes them invaluable in the field of drug development. Their applications range from the stabilization of nanoparticle drug carriers to the creation of biocompatible coatings.

Surface Modification of Nanoparticles for Targeted Drug Delivery

Nanoparticles, such as mesoporous silica nanoparticles (MSNs) and metallic nanoparticles, are promising platforms for targeted drug delivery.[9][10] However, their unmodified surfaces can lead to non-specific interactions and rapid clearance from the body. Surface functionalization with bifunctional organosilanes can address these challenges.

Workflow: Surface Modification of Silica Nanoparticles

Caption: Workflow for the surface modification of silica nanoparticles.

Experimental Protocol: A General Procedure for Silanization of Nanoparticles

The following is a generalized protocol for the surface modification of silica or metal oxide nanoparticles with an aminosilane, such as 3-aminopropyltriethoxysilane (APTES).

-

Nanoparticle Dispersion: Disperse the nanoparticles in a suitable solvent, such as ethanol, through sonication.

-

Silane Addition: In a separate container, prepare a solution of the aminosilane in the same solvent. Add this solution to the nanoparticle dispersion while stirring.

-

Hydrolysis and Condensation: Add a controlled amount of water to initiate the hydrolysis of the silane. The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours to allow for complete hydrolysis and condensation on the nanoparticle surface.

-

Washing: Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Remove the supernatant and wash the nanoparticles several times with the solvent to remove any unreacted silane and byproducts.

-

Drying: Dry the functionalized nanoparticles under vacuum or in an oven at a moderate temperature.

Bifunctional PEG Silanes for Enhanced Biocompatibility

Poly(ethylene glycol) (PEG) is widely used to improve the biocompatibility and circulation time of drug delivery systems. A bifunctional PEG silane can be synthesized to anchor PEG chains to a nanoparticle surface while providing a terminal functional group for drug or targeting ligand conjugation.[11]

IV. Characterization of Organosilane-Modified Surfaces: Validating the Molecular Bridge

Thorough characterization of organosilane-modified surfaces is essential to ensure the success of the functionalization and to understand the properties of the resulting material. A combination of techniques is typically employed to assess the chemical composition, thickness, and stability of the silane layer.

| Characterization Technique | Information Obtained | Key Considerations |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirmation of Si-O-substrate and Si-C bonds. | High vacuum technique, provides information on the top few nanometers of the surface. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups from the organosilane (e.g., N-H, C=O). | Can be performed in transmission or reflection modes (e.g., ATR-FTIR for surfaces). |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity), which changes upon silanization. | A simple and rapid technique to confirm surface modification. |

| Ellipsometry | Thickness of the organosilane layer. | Requires a smooth, reflective substrate. |

| Zeta Potential Measurement | Surface charge of particles in a dispersion, which is altered by the functional groups of the silane. | Particularly useful for characterizing modified nanoparticles. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the organosilane and, in some cases, quantification of surface coverage.[12][13] | Solid-state NMR can be used for direct analysis of modified surfaces. |

| Atomic Force Microscopy (AFM) | Surface topography and morphology. | Can reveal changes in surface roughness after silanization. |

Advanced Protocol: Quantitative Characterization by Oxidative Dissociation

A powerful method for the quantitative analysis of organosilane monolayers involves the oxidative cleavage of the C-Si bond, followed by analysis of the dissociated molecules in solution.[12][13]

-

Monolayer Dissociation: Treat the organosilane-modified silica substrate with a solution of potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) and an oxidizing agent (e.g., hydrogen peroxide) in a suitable solvent (e.g., a mixture of tetrahydrofuran and dimethylformamide).

-

Quenching and Purification: After the reaction is complete, quench any basic byproducts and remove fluoride ions. The solution containing the dissociated organic molecules can then be purified.[13]

-

Analysis: Analyze the purified solution using standard analytical techniques such as ¹H NMR and GC-MS to identify and quantify the organic components of the original monolayer.[12][13]

V. Conclusion: A Versatile Tool for Innovation

Bifunctional organosilanes are a powerful and versatile class of molecules that provide a robust means of engineering interfaces between the organic and inorganic worlds. Their well-understood chemistry, coupled with a growing number of sustainable synthetic methods, makes them accessible for a wide range of research and development applications. For drug development professionals, a thorough understanding of their synthesis, application, and characterization is crucial for the rational design of advanced therapeutic systems with enhanced stability, biocompatibility, and targeting capabilities. As research continues to push the boundaries of materials science and medicine, the role of the humble yet powerful organosilane as a molecular bridge is set to become even more prominent.

References